5,7-Dihydroxy-4-methylcoumarin

Catalog No.
S621822
CAS No.
2107-76-8
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-4-methylcoumarin

CAS Number

2107-76-8

Product Name

5,7-Dihydroxy-4-methylcoumarin

IUPAC Name

5,7-dihydroxy-4-methylchromen-2-one

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3

InChI Key

QNVWGEJMXOQQPM-UHFFFAOYSA-N

Solubility

Slightly soluble (NTP, 1992)
SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI
SOL IN SODIUM HYDROXIDE

Synonyms

5,7-Dihydroxy-4-methyl-chromen-2-one; 5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one

Canonical SMILES

CC1=CC(=O)OC2=CC(=CC(=C12)O)O

Source and Properties:

5,7-Dihydroxy-4-methylcoumarin is a naturally occurring coumarin derivative found in various plants, including Mexican tarragon (Tagetes lucida) []. It appears as a yellow powder, with a melting point ranging from 296-299 °C and exhibits slight solubility in water []. Additionally, it fluoresces blue and absorbs ultraviolet light [].

Biological Activities:

Research suggests that 5,7-Dihydroxy-4-methylcoumarin possesses various biological activities, including:

  • Antifungal activity: Studies have shown that this compound exhibits antifungal properties against various fungal strains, including Aspergillus niger and Candida albicans []. The mechanism of action is still under investigation, but it might involve disrupting fungal cell membranes [].
  • Antibacterial activity: Research indicates that 5,7-Dihydroxy-4-methylcoumarin also possesses antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to understand its specific antibacterial mechanisms.

Other Potential Applications:

Beyond its antifungal and antibacterial properties, 5,7-Dihydroxy-4-methylcoumarin is being explored for other potential applications in scientific research, such as:

  • Antioxidant activity: Studies suggest that this compound might possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals []. However, more research is required to confirm its efficacy and potential therapeutic applications.
  • Enzyme inhibition: Research is ongoing to investigate the potential of 5,7-Dihydroxy-4-methylcoumarin to inhibit specific enzymes, which could be beneficial in developing new therapeutic strategies for various diseases [].

5,7-Dihydroxy-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by its yellow powder form and the ability to fluoresce blue under ultraviolet light. Its chemical formula is C10H8O4\text{C}_{10}\text{H}_{8}\text{O}_{4}, and it is known for its weak acidity, behaving more like a phenol than an alcohol due to its hydroxyl groups. This compound has been studied for its various biological activities and potential applications in medicine and industry .

The mechanism by which 5,7-DHMC exerts its antifungal and antibacterial effects is not entirely understood. Some studies propose that it might disrupt fungal cell membrane integrity or inhibit specific enzyme functions essential for microbial growth []. Further research is necessary to elucidate the precise molecular targets and pathways involved.

Here are some general safety considerations:

  • Potential for skin irritation: The presence of hydroxyl groups suggests potential for mild skin irritation upon contact [].
  • Unknown oral toxicity: Information on the oral toxicity of 5,7-DHMC is lacking.
  • Use with caution: Due to limited data, it's advisable to handle 5,7-DHMC with standard laboratory precautions, including wearing gloves and eye protection.
Typical of phenolic compounds:

  • Acid-Base Reactions: As a weak acid, it can react with bases to form salts.
  • Nitration: It can be nitrated using dilute nitric acid, leading to the formation of nitro derivatives.
  • Esterification: The hydroxyl groups can react with acids to form esters, releasing heat in the process.
  • Sulfonation: The compound readily undergoes sulfonation when treated with concentrated sulfuric acid .

This compound exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as an antioxidant in various applications .
  • Antibacterial Activity: Research indicates that 5,7-dihydroxy-4-methylcoumarin possesses antibacterial properties, making it a candidate for pharmaceutical development .
  • Cytotoxic Effects: Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms that may involve mitochondrial pathways .

The synthesis of 5,7-dihydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This method utilizes phloroglucinol and ethyl acetoacetate as starting materials. Recent studies have explored the use of metal-organic frameworks such as UiO-66-SO₃H as catalysts for this reaction, optimizing conditions like molar ratios and temperatures to achieve yields around 66% . The reaction mechanism involves the protonation of ethyl acetoacetate by the catalyst, facilitating its interaction with phloroglucinol .

5,7-Dihydroxy-4-methylcoumarin has several notable applications:

  • Pharmaceuticals: Due to its antioxidant and antibacterial properties, it is being researched for use in drug formulations.
  • Cosmetics: Its ability to scavenge free radicals makes it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: It may be used as a natural preservative due to its antimicrobial properties .

Interaction studies have highlighted various aspects of 5,7-dihydroxy-4-methylcoumarin's behavior in biological systems:

  • Synergistic Effects: In combination with other compounds, it has shown enhanced antioxidant activity, suggesting potential for use in formulations designed to maximize health benefits .
  • Mechanisms of Action: Investigations into its cytotoxic effects reveal that it may operate through pathways independent of reactive oxygen species, indicating diverse mechanisms at play in its biological activity .

Several compounds share structural similarities with 5,7-dihydroxy-4-methylcoumarin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-MethylcoumarinContains a methyl group at position 4Less hydroxyl substitution; primarily used as flavoring agent
7-HydroxycoumarinHydroxyl group at position 7 onlyExhibits different biological activities; less potent as an antioxidant
6-Hydroxy-4-methylcoumarinHydroxyl group at position 6Different reactivity patterns compared to 5,7-dihydroxy derivative
Umbelliferone (7-Hydroxycoumarin)Similar coumarin structureKnown for strong fluorescence and potential anti-inflammatory effects

The unique combination of two hydroxyl groups at positions 5 and 7 distinguishes 5,7-dihydroxy-4-methylcoumarin from these similar compounds, enhancing its biological activity and potential applications in various fields.

Physical Description

5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992)
Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline]

Color/Form

NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID
YELLOW TO WHITE SOLID

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.04225873 g/mol

Monoisotopic Mass

192.04225873 g/mol

Heavy Atom Count

14

Melting Point

518 to 545 °F (NTP, 1992)
282-284 °C

UNII

VP62D4346M

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2107-76-8

Wikipedia

5,7-dihydroxy-4-methylcoumarin

Methods of Manufacturing

CONDENSATION OF PHLOROGLUCINOL WITH ACETOACETIC ESTER IN PRESENCE OF ACID CATALYST

General Manufacturing Information

2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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